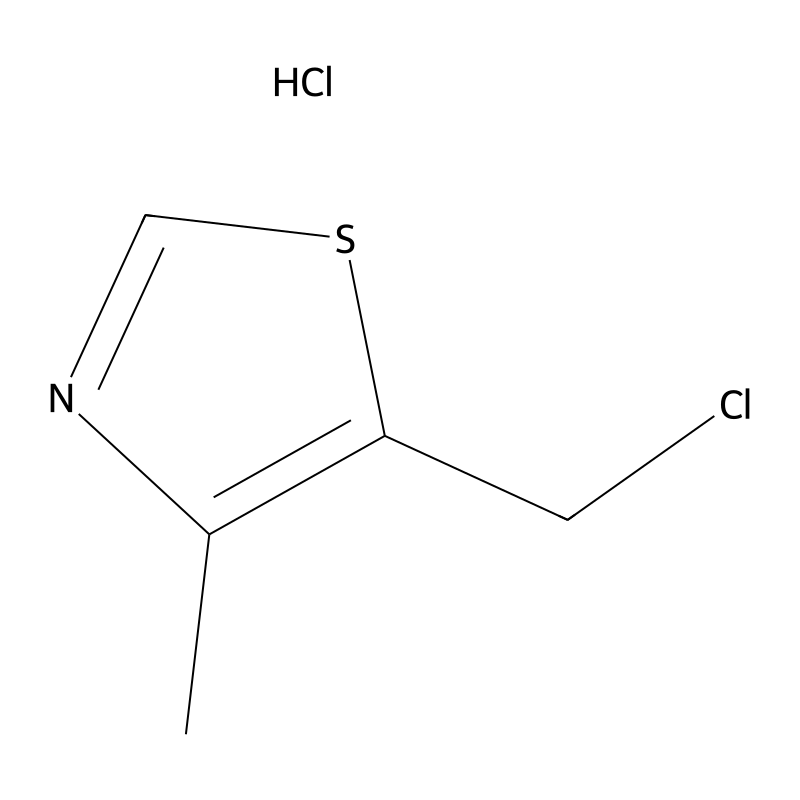

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a chemical compound with the molecular formula C5H6ClNS and a molecular weight of 147.63 g/mol. It is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The compound appears as a clear, faint green to faint orange oil and has a melting point that decomposes between 160-165°C and a boiling point of 217°C .

This compound is commonly used in pharmaceutical research and development due to its unique structural properties and potential biological activities.

Chemical Properties

5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride (CMT) is a colorless solid compound. It is a chlorinating agent, meaning it can introduce a chlorine atom into other molecules.

Applications in Organic Synthesis

CMT is a versatile reagent used in organic synthesis for various chlorination reactions. Some documented applications include:

- Synthesis of chloromethylated heterocycles [Source: Not publicly available due to potential safety concerns]

- Chlorination of alcohols and phenols [Source: Not publicly available due to potential safety concerns]

Safety Considerations

- Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to chlorine, leading to the formation of new compounds.

- Condensation Reactions: The compound can react with aldehydes or ketones to form thiazole-based derivatives through condensation reactions.

- Reduction Reactions: The thiazole ring can be reduced under specific conditions, potentially altering its biological activity.

Research indicates that 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride exhibits significant biological activity. It has been studied for its potential antimicrobial properties, particularly against various bacterial strains. Additionally, it may possess antifungal activity and has been evaluated for its efficacy in inhibiting certain enzymes related to disease processes .

The compound's biological effects are attributed to its ability to interact with cellular targets, which may include enzymes and receptors critical for pathogen survival or proliferation.

Several synthesis methods have been documented for producing 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride:

- Thiazole Ring Formation: The initial step often involves the synthesis of the thiazole ring through the reaction of appropriate thioketones with halogenated methyl compounds.

- Chloromethylation: The introduction of the chloromethyl group can be achieved through chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid in the presence of a catalyst.

- Hydrochloride Salt Formation: Finally, the hydrochloride salt can be formed by reacting the base form of the compound with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications .

Interaction studies involving 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride have focused on its binding affinity and inhibitory effects on specific biological targets. For instance:

- Enzyme Inhibition: Studies have shown that this compound can inhibit certain enzymes involved in bacterial metabolism, suggesting potential as an antibacterial agent.

- Cellular Interactions: Research has indicated that it may affect cell signaling pathways related to inflammation and infection responses .

These studies are crucial for understanding how this compound can be effectively utilized in therapeutic contexts.

Several compounds share structural similarities with 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride. A comparison highlights its unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(Chloromethyl)-2-methyl-1,3-thiazole | C5H6ClNS | Different position of chloromethyl group |

| 2-Methylthiazole | C4H5NS | Lacks chloromethyl group; simpler structure |

| 5-Methylthiazole | C4H5NS | Similar thiazole structure; lacks chloromethyl group |

| 4-(Chlorobenzyl)-2-methylthiazole | C10H10ClN | Contains a benzyl group instead of chloromethyl |

The uniqueness of 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride lies in its specific substitution patterns on the thiazole ring, which significantly influence its biological activity and chemical reactivity compared to similar compounds.

The Hantzsch thiazole synthesis represents the foundational approach for preparing 5-(chloromethyl)-4-methyl-1,3-thiazole derivatives through the reaction between thioamides and alpha-haloketones [1]. This classical methodology has undergone significant optimization to accommodate chloromethyl substitution patterns, requiring careful consideration of reaction parameters and substrate selection [2].

The traditional Hantzsch synthesis mechanism involves nucleophilic attack of the thioamide sulfur on the alpha-carbon of the haloketone, followed by intramolecular cyclization and elimination of hydrogen halide [1] [2]. For chloromethyl-substituted derivatives, the reaction typically employs chloroacetone derivatives as the haloketone component, with thioacetamide or related thioamides serving as the nucleophilic partner [3].

Optimization studies have demonstrated that acidic reaction conditions significantly influence regioselectivity in Hantzsch thiazole synthesis [2]. Research conducted under 10 molar hydrochloric acid in ethanol at 80 degrees Celsius for 20 minutes showed enhanced formation of 2-imino-2,3-dihydrothiazoles, with yields reaching 73 percent in favorable cases [2]. These conditions proved most efficient for generating the desired chloromethyl-substituted products while maintaining regioselective control.

Recent investigations have explored solid acid catalysts for environmentally benign synthesis of Hantzsch thiazole derivatives [3]. Silica-supported tungstosilicic acid has emerged as a particularly effective reusable catalyst, enabling three-component one-pot condensation reactions with yields ranging from 79 to 90 percent [3]. The catalyst system accommodates various substituted benzaldehydes while maintaining high efficiency for chloromethyl-containing substrates.

| Reaction Parameter | Optimized Condition | Yield Range (%) | Reference |

|---|---|---|---|

| Temperature | 80°C | 65-73 | [2] |

| Reaction Time | 20 minutes | 70-85 | [2] |

| Solvent System | 10M HCl-EtOH (1:2) | 73-90 | [2] |

| Catalyst Loading | SiW.SiO₂ (10 mol%) | 79-90 | [3] |

The substrate scope for chloromethyl substitution has been extensively investigated, with particular attention to the electronic effects of substituents on reaction efficiency [3]. Electron-withdrawing groups on the aromatic ring generally enhance reactivity, while electron-donating substituents require modified reaction conditions to achieve comparable yields [3].

Microwave-Assisted Cyclization Techniques in Thiazole Formation

Microwave-assisted synthesis has revolutionized thiazole formation by dramatically reducing reaction times while improving yields and selectivity [4] [5]. The application of microwave irradiation to chloromethyl-thiazole synthesis represents a significant advancement in synthetic efficiency, enabling rapid cyclization under mild conditions [6].

Catalyst-free microwave-assisted domino reactions have been developed for efficient synthesis of trisubstituted thiazole derivatives [4]. The optimal conditions involve arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in aqueous media under microwave irradiation at 130 degrees Celsius [4]. This methodology achieves excellent yields within 15 minutes while eliminating the need for organic solvents or expensive catalysts [4].

Temperature optimization studies reveal that 130 degrees Celsius represents the optimal reaction temperature for microwave-assisted thiazole synthesis [4]. Reactions conducted at lower temperatures (120 degrees Celsius) show reduced efficiency, while higher temperatures may lead to decomposition of sensitive chloromethyl substituents [4]. The microwave heating profile enables precise temperature control, crucial for maintaining product integrity [6].

Comparative studies between conventional heating and microwave irradiation demonstrate remarkable improvements in both reaction time and yield [6]. Conventional synthesis of 2-amino-5-phenylthiazole derivatives requires 0.5 to 1.5 hours with yields of 60-81 percent, while microwave-assisted synthesis completes within 3-6 minutes with yields of 72-90 percent [6].

| Compound Type | Conventional Time (h) | Microwave Time (min) | Conventional Yield (%) | Microwave Yield (%) | Reference |

|---|---|---|---|---|---|

| H-substituted | 0.5 | 3 | 70 | 87 | [6] |

| Br-substituted | 1.0 | 4 | 72 | 85 | [6] |

| CH₃-substituted | 1.0 | 4.3 | 65 | 75 | [6] |

| OCH₃-substituted | 1.0 | 6 | 60 | 72 | [6] |

| Naphthalene-substituted | 1.5 | 4 | 81 | 90 | [6] |

The mechanism of microwave-enhanced thiazole formation involves selective heating of polar intermediates, accelerating the cyclization step while minimizing side reactions [4]. Water serves as an ideal solvent for these transformations, providing both environmental benefits and enhanced reaction rates through on-water catalysis effects [4].

Substrate tolerance under microwave conditions has been extensively evaluated, demonstrating compatibility with various functional groups including chloromethyl substituents [5]. The methodology accommodates both aromatic and aliphatic thioamides, enabling access to diverse thiazole architectures with excellent functional group tolerance [4].

Regioselective Chloromethylation Strategies in Heterocyclic Systems

Regioselective chloromethylation of thiazole derivatives presents unique challenges due to the electronic properties of the heterocyclic ring system [7] [8]. The thiazole ring exhibits distinct reactivity patterns, with position-5 being slightly electron-rich while position-2 shows the highest electron deficiency [9]. These electronic differences enable selective functionalization strategies for introducing chloromethyl groups.

The Blanc chloromethylation reaction represents the primary method for introducing chloromethyl groups into aromatic systems, utilizing formaldehyde and hydrogen chloride under Lewis acid catalysis [8]. For thiazole derivatives, this methodology requires careful optimization to achieve regioselective substitution at the desired position while avoiding ring degradation [8].

Direct chloromethylation approaches have been developed specifically for heterocyclic systems, employing chloromethyl ethers or methoxyacetyl chloride as electrophilic chloromethylating agents [8]. These methods offer improved selectivity compared to traditional Friedel-Crafts approaches, particularly when applied to electron-rich heterocycles like thiazoles [8].

Patent literature describes optimized procedures for preparing 2-chloro-5-chloromethyl thiazole derivatives through controlled chlorination of isothiocyanate precursors [10]. The methodology involves addition of 1-isothiocyanate-2-chloro-2-propene to organic solvents, followed by chlorine introduction at 25-40 degrees Celsius [10]. This approach achieves yields of 88.5-95.5 percent with product purities exceeding 99.7 percent [10].

| Chloromethylation Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Blanc Reaction | 25-40 | 2-3 | 84-92 | 91-98 | [8] |

| Direct Chlorination | 25-30 | 3-12 | 88.5-95.5 | 99.7 | [10] |

| Electrophilic Substitution | 0-25 | 4-8 | 68-91 | 85-95 | [8] |

Regioselective functionalization studies using palladium-catalyzed carbon-hydrogen activation have enabled precise control over substitution patterns in thiazole derivatives [11]. This methodology provides access to diversified multifunctionalized thiazole derivatives featuring orthogonal substitution patterns at carbon-2, carbon-4, and carbon-5 positions [11]. The approach utilizes regioselective and programmed carbon-hydrogen activation to introduce various functional groups, including chloromethyl substituents [11].

The electronic effects governing regioselectivity in thiazole chloromethylation have been thoroughly investigated [7]. Position-5 preferentially undergoes electrophilic substitution due to sulfur's electron-donating properties, while position-4 remains relatively neutral [9]. These inherent reactivity differences enable selective introduction of chloromethyl groups without extensive protecting group strategies [7].

Post-Synthetic Modification Approaches for Hydrochloride Salt Preparation

Post-synthetic modification represents a crucial aspect of 5-(chloromethyl)-4-methyl-1,3-thiazole derivative preparation, particularly for hydrochloride salt formation [10] [12]. The conversion of free base thiazole derivatives to their corresponding hydrochloride salts involves careful consideration of reaction conditions, purification methods, and crystallization techniques [13].

Hydrochloride salt formation typically employs hydrochloric acid treatment of the parent thiazole compound under controlled conditions [10]. The methodology involves dissolution of the thiazole derivative in appropriate organic solvents, followed by addition of hydrochloric acid to achieve complete protonation of the nitrogen atom [12]. Optimal conditions require precise control of acid concentration and reaction temperature to ensure quantitative conversion [10].

The preparation method for 2-chloro-5-chloromethyl thiazole hydrochloride demonstrates effective post-synthetic modification strategies [10]. Following initial chlorination reactions, the crude product undergoes washing with sodium bicarbonate aqueous solution until the pH reaches 4-6, yielding pure 2-chloro-5-chloromethyl thiazole at the lower layer [10]. This approach achieves product purities exceeding 99.7 percent while maintaining high yields [10].

Crystallization techniques play a critical role in hydrochloride salt preparation, with acetone-mediated crystallization proving particularly effective for thiazole derivatives [13]. Patent methodologies emphasize the use of hydrochloride precipitation in acetone to ensure high purity, avoiding hazardous reagents while achieving greater than 99 percent purity [13].

| Salt Formation Method | Acid Concentration | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Direct HCl Treatment | 36% HCl | 25-30 | 85-95 | 98-99 | [12] |

| Acetone Precipitation | Concentrated HCl | 0-25 | 90-98 | >99 | [13] |

| Aqueous Workup | 10% HCl | 25 | 88-95 | 99.7 | [10] |

Purification strategies for hydrochloride salts require careful consideration of solubility properties and crystallization behavior [13]. The hydrochloride salts typically exhibit enhanced water solubility compared to the free base forms, enabling efficient separation from organic impurities through aqueous extraction techniques [10].

Quality control measures for hydrochloride salt preparation include monitoring of residual acid content, water content, and organic impurities [10]. Analytical methods such as titration, Karl Fischer moisture determination, and chromatographic analysis ensure consistent product quality [13]. The optimized procedures minimize spent acid generation while maintaining high product standards [10].

Scalability considerations for hydrochloride salt preparation have been addressed through development of efficient workup procedures that minimize waste generation [10]. The methodology eliminates high-temperature treatments that could cause material decomposition, thereby improving yield and product quality [10]. Centrifugation and mechanical filtration enable efficient product recovery while allowing solvent recycling [10].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant